![molecular formula C18H19ClN4O3 B5556276 N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)
N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide
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Overview
Description
N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide is a chemical compound with a complex structure that involves multiple functional groups, including amide, pyrazine, and chlorophenyl groups. The interest in this compound and its analogues mainly arises from their potential in various fields of chemistry and pharmacology due to their unique structural features and biological activities.
Synthesis Analysis
The synthesis of analogues similar to this compound involves strategic functionalization of the piperidine and pyrazine moieties. For instance, Francisco et al. (2002) explored the synthesis and structure-activity relationships of amide and hydrazide analogues of cannabinoid CB1 receptor antagonists, highlighting the synthesis techniques and structural modifications to probe proximity and steric requirements of the aminopiperidine region (Francisco et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including X-ray crystallography. Kant et al. (2012) discussed the crystal structure of a compound with the hydrazinecarboxamide unit, providing insights into the planarity and dihedral angles that influence the molecular conformation (Kant et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can lead to a variety of derivatives, showcasing the reactivity of the pyrazine and piperidine moieties. Ismail et al. (1989) highlighted the reactivity of 4-acetyl-3-chloro-5,6-diphenylpyridazine towards nucleophilic reagents, demonstrating the synthesis of fused pyridazine derivatives, which can shed light on potential reactions for N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide (Ismail et al., 1989).
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
Research has extensively explored the synthesis and structure-activity relationships (SAR) of related compounds, aiming to understand how structural modifications affect their biological activities. For instance, Francisco et al. (2002) synthesized analogues of biaryl pyrazole to probe the aminopiperidine region's structure-activity relationship. They investigated the effects of substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths and found that certain modifications could enhance receptor affinity and efficacy in cannabinoid receptors (Francisco et al., 2002).
Pharmacological Applications
The modification of pyrazine-2-carboxamide derivatives has been linked to potential pharmacological applications. Zítko et al. (2013) synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides, testing their activity against Mycobacterium tuberculosis. They found that certain derivatives exhibited significant antimycobacterial activity, indicating potential therapeutic applications in treating tuberculosis (Zítko et al., 2013).
Antimicrobial and Antitumor Activities
Further research into pyrazine derivatives has revealed their antimicrobial and antitumor potentials. For example, studies on novel N-arylpyrazole-containing enaminones showed that these compounds could exhibit significant antimicrobial and antitumor activities, highlighting their potential as therapeutic agents (Riyadh, 2011).
Material Science Applications
In addition to biomedical applications, compounds related to N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide have been investigated for their potential in material sciences, such as the development of fluorescent films from synthesized acrylates derived from 4-hydroxypiperidin-1-yl tetra- and octafluorochalcones (Soboleva et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(3R,4R)-1-[2-(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-13-3-1-2-12(8-13)9-17(25)23-7-4-14(16(24)11-23)22-18(26)15-10-20-5-6-21-15/h1-3,5-6,8,10,14,16,24H,4,7,9,11H2,(H,22,26)/t14-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWHKRJFAKPXEW-GDBMZVCRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide |
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